2-Propanol, 1-chloro-3-fluoro-, (S)-
Overview
Description
2-Propanol, 1-chloro-3-fluoro-, (S)- is a chiral compound with the molecular formula C3H6ClFO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-chloro-3-fluoro-, (S)- typically involves the reaction of hydroxy and carbonyl compounds with sulfur tetrafluoride. This reaction produces fluorosulfites, which are then treated with anhydrous fluoride to yield 1-chloro-3-fluoro-2-propanol . The reaction conditions often require a controlled environment to ensure the desired stereochemistry and purity of the product.
Industrial Production Methods
Industrial production of 2-Propanol, 1-chloro-3-fluoro-, (S)- may involve similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to maintain the consistency and purity of the compound. The use of advanced reactors and purification techniques is common in industrial settings to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-chloro-3-fluoro-, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Propanol, 1-chloro-3-fluoro-, (S)- can yield 1-chloro-3-fluoroacetone, while reduction can produce various alcohol derivatives with different stereochemistry .
Scientific Research Applications
2-Propanol, 1-chloro-3-fluoro-, (S)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: It serves as a pharmaceutical intermediate in the production of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-chloro-3-fluoro-, (S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in pharmaceutical applications where it may inhibit or activate certain enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-fluoro-2-propanol: This compound is structurally similar but lacks the chiral center present in 2-Propanol, 1-chloro-3-fluoro-, (S)-.
2-Fluoropropan-1-ol: Another similar compound with a fluorine atom but different substitution pattern.
Uniqueness
2-Propanol, 1-chloro-3-fluoro-, (S)- is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. This chirality makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized chemical products .
Properties
IUPAC Name |
(2S)-1-chloro-3-fluoropropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2/t3-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKJYZHZWALQNX-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CCl)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426327 | |
Record name | 2-Propanol, 1-chloro-3-fluoro-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189937-19-7 | |
Record name | 2-Propanol, 1-chloro-3-fluoro-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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